N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
Description
N4-[2-(Methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a 5-nitro group and diamino substituents at positions 4 and 5. The nitro group at position 5 confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVARKOZUSFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, elevated temperatures.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group and the methylsulfanyl group play crucial roles in its activity. The compound can bind to enzymes or receptors, inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N4,N6-Disubstituted Derivatives
C2-Substituted Derivatives
- GS 39783 (N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine) (): Molecular formula: C₁₅H₂₂N₆O₂S; molecular weight: 374.43.
- 2-(4-Benzylpiperazin-1-yl)-N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine (, ID G786-0063):
Physical Properties and Substituent Effects
Melting points and yields vary significantly with substituent size and electronic effects:
*Estimated based on analogous structures.
- Bulkier substituents (e.g., bromobenzyl in 5g) correlate with higher melting points due to enhanced van der Waals forces .
- Alkyl groups (e.g., diisobutyl in 5l) lower melting points, suggesting reduced crystallinity .
- Sulfur-containing groups (methylsulfanyl, methylthio) likely increase lipophilicity, impacting solubility and membrane permeability .
Key Comparative Insights
- Electronic Effects : The nitro group at C5 is conserved across analogs, enhancing electrophilicity for nucleophilic substitution.
- Lipophilicity : Methylsulfanyl and methylthio substituents (target compound, GS 39783) increase hydrophobicity compared to methoxy or halogenated analogs .
Biological Activity
N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound with potential biological activities that have been the subject of various studies. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNS
- Molecular Weight : 246.31 g/mol
- CAS Number : 52222-43-2
- Density : 1.79 g/cm³
- Boiling Point : 480.2°C at 760 mmHg
- Flash Point : 244.2°C
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth effectively.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Thiazolidinedione derivatives | Potent against various bacterial strains |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating various signaling pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| TK-10 (renal cancer) | 10.5 | Induces apoptosis |
| HT-29 (colon cancer) | 12.3 | Reduces proliferation |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized pyrimidine derivatives, including this compound, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
Another significant investigation focused on the compound's effects on human cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
